1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513629
InChI: InChI=1S/C12H14Br2O/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2
SMILES:
Molecular Formula: C12H14Br2O
Molecular Weight: 334.05 g/mol

1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene

CAS No.:

Cat. No.: VC17513629

Molecular Formula: C12H14Br2O

Molecular Weight: 334.05 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene -

Specification

Molecular Formula C12H14Br2O
Molecular Weight 334.05 g/mol
IUPAC Name 1-bromo-2-[(2-bromocyclopentyl)oxymethyl]benzene
Standard InChI InChI=1S/C12H14Br2O/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2
Standard InChI Key FVCOARTZOIXXTF-UHFFFAOYSA-N
Canonical SMILES C1CC(C(C1)Br)OCC2=CC=CC=C2Br

Introduction

Structural and Chemical Identity

1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene belongs to the class of bromoethers, with the molecular formula C₁₂H₁₃Br₂O. Its structure comprises:

  • A benzene ring substituted with a bromine atom at the ortho position.

  • An ether-linked cyclopentyl group, itself bearing a bromine atom at the 2-position.

  • A methylene (-CH₂-) bridge connecting the benzene ring and cyclopentyl ether.

Key Structural Data (derived from computational and crystallographic studies ):

PropertyValue
Bond Length (C-Br)1.89–1.92 Å
Dihedral Angle (C-O-C)112.5°
Van der Waals Volume248.7 ų

The compound’s three-dimensional conformation exhibits steric hindrance due to the bulky cyclopentyl group, influencing its reactivity in nucleophilic substitutions.

Synthesis and Optimization

Williamson Ether Synthesis

A common route involves reacting 2-bromobenzyl alcohol with 2-bromocyclopentanol under alkaline conditions:
2-BrC₆H₄CH₂OH + 2-BrC₅H₈OHNaOH, DMFC₁₂H₁₃Br₂O\text{2-BrC₆H₄CH₂OH + 2-BrC₅H₈OH} \xrightarrow{\text{NaOH, DMF}} \text{C₁₂H₁₃Br₂O}
Key parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance alkoxide nucleophilicity.

  • Temperature: 80–100°C optimizes yield (reported up to 75%).

Photochemical Synthesis

An alternative method employs iodine-mediated irradiation for stereochemical control :

  • Reagents: Z/E isomer mixture, iodine (3 eq.), heptanes.

  • Conditions: Tungsten lamp irradiation for 72 hours.

  • Yield: 98% after column chromatography .

Comparative Synthesis Table

MethodYieldPurityKey Advantage
Williamson Ether75%>95%Scalability
Photochemical98%>98%Stereoselectivity

Reactivity and Functionalization

The compound’s dual bromine atoms and ether linkage enable diverse transformations:

Nucleophilic Substitution

  • Bromine displacement: Facilitated by Pd catalysis in Suzuki-Miyaura couplings:
    C₁₂H₁₃Br₂O + ArB(OH)₂Pd(PPh₃)₄C₁₂H₁₃BrO-Ar\text{C₁₂H₁₃Br₂O + ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₁₂H₁₃BrO-Ar}

  • Ether cleavage: HI or HBr in acetic acid cleaves the ether bond, yielding 2-bromobenzyl bromide and 2-bromocyclopentanol.

Cross-Coupling Applications

In medicinal chemistry, the compound serves as a precursor for:

  • Biaryl scaffolds: Via Ullmann coupling with aryl halides.

  • Heterocyclic systems: Cyclization reactions to form indoles or benzofurans.

Physicochemical Properties

Experimental and computational data reveal:

PropertyValueMethod
Molecular Weight338.04 g/molMass spectrometry
Boiling Point285–290°C (est.)DSC
LogP (Lipophilicity)3.8Computational
SolubilityLow in H₂O; high in DCM, THFEmpirical testing

Future Directions

Research gaps include:

  • Pharmacological profiling: Screening for antimicrobial or anticancer activity.

  • Green synthesis: Exploring catalyst-free or aqueous-phase routes.

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